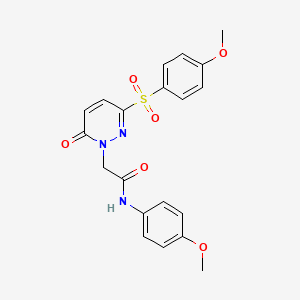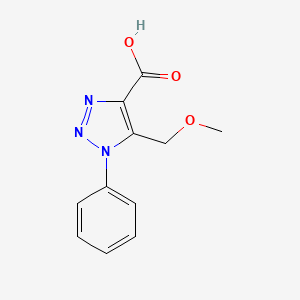
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid, also known as MMPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Mecanismo De Acción
The mechanism of action of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the inflammatory and tumor pathways. 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has also been found to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has also been found to inhibit the growth of various tumor cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid also exhibits a high degree of selectivity towards its target proteins and enzymes. However, one of the limitations of using 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid. One potential area of research is the development of new synthesis methods that can improve the yield and purity of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid. Another area of research is the identification of new potential applications for 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid, such as its use in the treatment of other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid and its potential side effects.
Conclusion:
In conclusion, 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use in the treatment of neurodegenerative disorders. While there are limitations to its use in lab experiments, 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has several advantages and is an area of active research for future directions.
Métodos De Síntesis
The synthesis of 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid involves a multistep process that includes the reaction of benzyl alcohol with triethyl orthoformate to form benzyl orthoformate. This intermediate is then reacted with hydrazine hydrate and phenylacetic acid to form 1-phenyl-1,2,4-triazole-3-carboxylic acid hydrazide. The final step involves the reaction of this intermediate with paraformaldehyde and acetic anhydride to form 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-phenyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-7-9-10(11(15)16)12-13-14(9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSUMBXESBLQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1-phenyltriazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2389468.png)
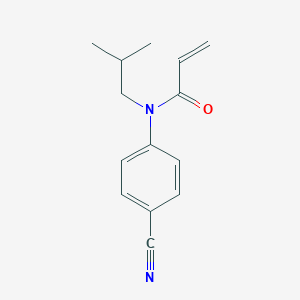
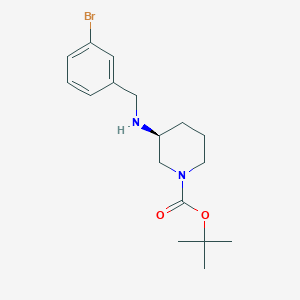

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
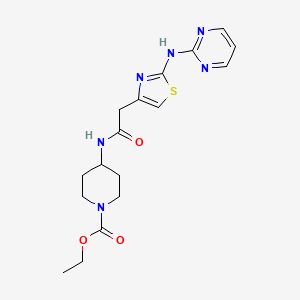
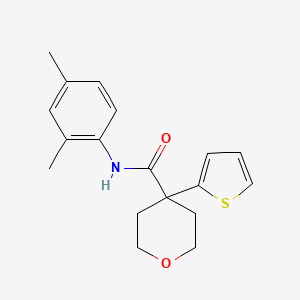
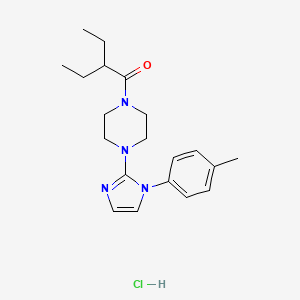
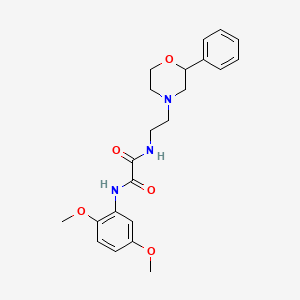
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)
